1-Bromo-9H-tribenzo[a,c,e][7]annulene
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Overview
Description
1-Bromo-9H-tribenzoa,c,eannulene is a compound belonging to the class of tribenzoannulenes, which are known for their unique structural properties and inherent chirality. These compounds are characterized by a saddle-shaped conformation, making them conformationally stable and inherently chiral . The inherent chirality of tribenzoannulenes makes them valuable in various scientific applications, particularly in the field of asymmetric synthesis and catalysis .
Preparation Methods
The synthesis of 1-Bromo-9H-tribenzoa,c,eannulene involves several steps, typically starting with the preparation of hydrazone derivatives of 9H-tribenzoa,c,eannulen-9-ones. These derivatives are then subjected to palladium-catalyzed coupling reactions with benzyl bromides . The key step in this process is the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . This method allows for the efficient synthesis of inherently chiral tribenzoannulene derivatives with high enantioselectivity .
Chemical Reactions Analysis
1-Bromo-9H-tribenzoa,c,eannulene undergoes various chemical reactions, including substitution, oxidation, and reduction reactions. Common reagents used in these reactions include palladium catalysts, hydrazone derivatives, and benzyl bromides . The major products formed from these reactions are inherently chiral tribenzoannulene derivatives, which exhibit excellent performance in several classical transition-metal-catalyzed reactions .
Scientific Research Applications
1-Bromo-9H-tribenzoa,c,eannulene has a wide range of scientific research applications. In chemistry, it is used as a ligand platform for asymmetric synthesis and catalysis . Its inherent chirality makes it valuable in the development of chiral phosphine ligands, which exhibit excellent performance in Pd-catalyzed Tsuji-Trost and Rh-catalyzed 1,4-addition reactions . In biology and medicine, inherently chiral tribenzoannulene derivatives are being explored for their potential biological activity and applications in optical materials .
Mechanism of Action
The mechanism of action of 1-Bromo-9H-tribenzoa,c,eannulene involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . This process is crucial for determining the stereochemistry of the compound and its derivatives . The chiral phosphine ligands derived from this compound exhibit excellent asymmetric performance in various transition-metal-catalyzed reactions, highlighting the importance of its inherent chirality .
Comparison with Similar Compounds
1-Bromo-9H-tribenzoa,c,eannulene can be compared with other inherently chiral tribenzoannulene derivatives, such as 9-benzylidene-9H-tribenzoa,c,eannulene . These compounds share similar structural properties and exhibit conformational stability and inherent chirality . 1-Bromo-9H-tribenzoa,c,eannulene is unique due to its specific bromine substitution, which can influence its reactivity and applications in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C19H13Br |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-bromotetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),3,5,8,10,12,15,17-nonaene |
InChI |
InChI=1S/C19H13Br/c20-18-11-5-10-17-15-8-3-1-6-13(15)12-14-7-2-4-9-16(14)19(17)18/h1-11H,12H2 |
InChI Key |
AAIWXUBDRROLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C4=CC=CC=C41)C(=CC=C3)Br |
Origin of Product |
United States |
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